6-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one
Description
6-[(3-Methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is a synthetic chromenone (coumarin) derivative featuring a sulfonyl group linked to a 3-methylpiperidine ring at the 6-position of the chromenone core. Chromenones are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.
Properties
IUPAC Name |
6-(3-methylpiperidin-1-yl)sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-11-3-2-8-16(10-11)21(18,19)13-5-6-14-12(9-13)4-7-15(17)20-14/h4-7,9,11H,2-3,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQUEISFVGQCLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322795 | |
| Record name | 6-(3-methylpiperidin-1-yl)sulfonylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49737613 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
838886-27-4 | |
| Record name | 6-(3-methylpiperidin-1-yl)sulfonylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the chromenone core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
6-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
6-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chromenone core may interact with DNA or enzymes, leading to various biological effects. The piperidine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Findings from Comparative Studies
Positional Isomerism Effects :
- The sulfonyl group’s position significantly impacts biological activity. For example, 6-methoxy-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one (sulfonyl at C3) exhibits distinct target selectivity compared to the C6-substituted target compound, likely due to steric and electronic differences .
Substituent Influence: Halogenation: Bromine or chlorine atoms (e.g., in and ) enhance hydrophobic interactions with target proteins, improving potency in antimicrobial and anticancer assays .
Ring System Modifications :
- Replacing piperidine with azepane (7-membered ring) or morpholine (oxygen-containing ring) alters conformational flexibility and solubility. For instance, azepane-containing analogs () show improved metabolic stability but reduced blood-brain barrier penetration compared to piperidine derivatives .
Sulfonyl Group Role: The sulfonyl moiety enhances electron-withdrawing effects, stabilizing the chromenone core and facilitating interactions with serine residues in enzyme active sites (e.g., proteases or esterases) .
Biological Activity
6-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one, a derivative of chromen-2-one, is gaining attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a chromenone core with a sulfonyl group linked to a 3-methylpiperidine moiety, suggesting diverse pharmacological properties. Despite limited direct literature on this specific compound, related studies on chromenone derivatives provide insights into its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 317.37 g/mol. The compound's structural characteristics are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C15H17NO4S |
| Molecular Weight | 317.37 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Chromone derivatives have been extensively studied for their antimicrobial properties. Preliminary investigations suggest that this compound may exhibit similar activities. Chromenones have shown efficacy against various bacterial and fungal strains, indicating that this compound might also possess significant antimicrobial potential, although specific studies on this compound are still pending.
Anti-inflammatory Effects
Research into chromenone derivatives has revealed their potential as anti-inflammatory agents. The presence of the piperidine sulfonyl moiety may enhance the compound's ability to modulate inflammatory pathways. It is hypothesized that this compound might inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), contributing to its anti-inflammatory effects.
Anticancer Properties
The anticancer potential of chromenone derivatives is well-documented. Compounds within this class have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as cell cycle arrest and modulation of signaling pathways. Although specific data on this compound is lacking, its structural attributes suggest it could be explored for similar anticancer activities .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The unique combination of functional groups in this compound may enhance its binding affinity to these targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
